5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole
Description
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isoxazole (CAS: 837392-66-2) is a boron-containing heterocyclic compound with the molecular formula C₁₃H₁₆BNO₃ and a molecular weight of 245.08 g/mol . Its structure comprises a benzo[c]isoxazole core substituted at the 5-position with a pinacol boronate ester group, a key functional moiety enabling participation in Suzuki-Miyaura cross-coupling reactions .
Properties
Molecular Formula |
C13H16BNO3 |
|---|---|
Molecular Weight |
245.08 g/mol |
IUPAC Name |
5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,1-benzoxazole |
InChI |
InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-5-6-11-9(7-10)8-16-15-11/h5-8H,1-4H3 |
InChI Key |
DVNVDTDATWAVRU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=CON=C3C=C2 |
Origin of Product |
United States |
Preparation Methods
Borylation of Benzo[C]isoxazole Derivatives
Methodology:
The primary route involves the palladium-catalyzed borylation of halogenated benzo[C]isoxazole precursors. This process typically proceeds via a Miyaura borylation mechanism, which involves the coupling of an aryl halide with bis(pinacolato)diboron (B2Pin2).
$$
\text{Ar–X} + \text{B}2\text{Pin}2 \xrightarrow[\text{Base}]{\text{Pd Catalyst}} \text{Ar–BPin}
$$
where Ar–X is a halogenated benzo[C]isoxazole derivative, and BPin denotes the pinacol boronate ester.
- Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄
- Base: Potassium acetate (KOAc) or potassium carbonate (K₂CO₃)
- Solvent: 1,4-Dioxane or tetrahydrofuran (THF)
- Temperature: 80–110°C
- Inert atmosphere: Nitrogen or argon
- Reaction Time: 12–24 hours
Example:
As reported in a study, methyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate was synthesized via Pd-catalyzed borylation of methyl 2-chlorobenzo[d]oxazole using bis(pinacolato)diboron and potassium acetate in 1,4-dioxane at 90°C, yielding 74% of the product.
Direct Functionalization via Suzuki-Miyaura Coupling
Post-borylation, the boronic ester can undergo further coupling reactions to functionalize the aromatic ring, although this is more relevant for derivatization rather than initial preparation.
Alternative Synthetic Routes
While the predominant method involves direct borylation, alternative approaches include:
Lithiation followed by boron trapping:
Aromatic lithiation using n-BuLi, followed by quenching with boron reagents such as trimethyl borate, can generate boronated heterocycles. However, this method is less selective and often requires careful control to avoid side reactions.Electrophilic borylation:
Less common for this compound due to limited regioselectivity and harsher conditions.
Data Tables Summarizing Preparation Conditions
| Method | Catalyst | Boron Source | Solvent | Temperature | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| Palladium-catalyzed borylation | Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ | Bis(pinacolato)diboron | 1,4-Dioxane | 90°C | 74–88 | Standard method for aromatic boronate ester synthesis |
| Lithiation followed by boron trapping | n-BuLi | Trimethyl borate | THF | -78°C to room temp | Variable | Less regioselective, more complex control needed |
| Electrophilic borylation | Not commonly used | Boron electrophiles | Not specified | Harsh | Limited reports | Less favored for heteroaromatic systems |
Notes and Considerations
Purity of Starting Materials:
High purity halogenated benzo[C]isoxazoles are essential for optimal yields.Reaction Atmosphere:
Reactions are typically performed under inert atmospheres (nitrogen or argon) to prevent oxidation of sensitive intermediates.Catalyst Loading:
Catalyst loading generally ranges from 1–5 mol%, with higher loadings improving yields but increasing costs.Reaction Optimization: Temperature, solvent, and base should be optimized based on specific substrate reactivity.
Chemical Reactions Analysis
Types of Reactions
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the dioxaborolan group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Organic solvents like THF, dichloromethane, or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential in drug discovery and development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole involves its ability to form stable complexes with various substrates. The dioxaborolan group acts as a Lewis acid, facilitating reactions with nucleophiles. This property makes it a valuable reagent in coupling reactions and other transformations .
Comparison with Similar Compounds
Boron-Substituted Benzo[c][1,2,5]thiadiazoles and Selenadiazoles
Example Compound :
4,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole .
Key Differences :
- Electronic Effects : Thiadiazole and selenadiazole cores exhibit stronger electron-withdrawing properties compared to isoxazole, influencing their reactivity in cross-coupling reactions .
- Synthetic Utility: Bis-boronated derivatives enable polymerization but face challenges in synthesis (e.g., failed attempts noted in ) , whereas the monosubstituted target compound is more synthetically accessible.
Benzo[d]oxazole and Isoxazole Derivatives
Example Compound :
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole (CAS: 936902-12-4) .
Key Differences :
Nitro-Substituted Benzo[c][1,2,5]oxadiazoles
Example Compound: 4-Nitro-5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzo[c][1,2,5]oxadiazole .
Key Differences :
- Activation : The nitro group in oxadiazole derivatives enhances electrophilicity, making them more reactive in nucleophilic substitutions compared to the target compound .
Biological Activity
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[C]isoxazole is a compound that has garnered attention in recent years for its potential biological activities. This article delves into the compound's structure, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Details |
|---|---|
| CAS Number | 1033752-94-1 |
| Molecular Formula | C26H25BO4 |
| Molecular Weight | 412.29 g/mol |
| Appearance | White to off-white powder |
| Purity | 98% |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through its boronate functional group. Boron-containing compounds are known to participate in molecular recognition processes and can influence enzyme activities and receptor interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Studies have shown that derivatives of boronates can inhibit tumor growth by interfering with cellular signaling pathways. For instance, compounds similar to this compound have been found to induce apoptosis in cancer cell lines through the modulation of key apoptotic proteins .
- Protein Interaction Modulation : The compound has been utilized in chemoproteomic studies to label specific proteins within cells. This labeling allows for the identification of protein targets and elucidation of their roles in various biological processes .
- Neuropharmacological Effects : Recent investigations have suggested potential applications in modulating neurotransmitter systems. For example, analogs have been studied for their effects on GABA receptors, which are crucial for inhibitory neurotransmission in the brain .
Case Studies
Several studies have highlighted the compound's biological activities:
- A study conducted on various boronate derivatives demonstrated that modifications to the dioxaborolane moiety significantly impacted their anticancer efficacy. The results indicated that certain structural features enhance binding affinity to target proteins involved in cancer progression .
- In another study focusing on neuropharmacology, researchers synthesized a series of isoxazole derivatives and evaluated their effects on GABA receptor subtypes. The findings revealed that some derivatives exhibited selective inhibition of receptor activity, suggesting potential therapeutic applications for anxiety disorders .
Q & A
Q. Q1. What are the key considerations for synthesizing 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]isoxazole with high yield?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation. A reported method involves reacting 5-bromo-benzo[d]isoxazole-2-amine with pinacolborane under palladium catalysis. Key steps include:
- Catalyst system : Pd(PPh₃)₄ or Pd(dppf)Cl₂ with a base (e.g., K₂CO₃) in a 1,4-dioxane/water solvent system .
- Temperature : Reactions are heated at 80–90°C for 12–18 hours under nitrogen .
- Purification : Column chromatography (silica gel, hexane/EtOAc) yields ~84% purity .
Critical Note : Moisture-sensitive intermediates require anhydrous conditions to prevent boronate ester hydrolysis.
Advanced Reaction Optimization
Q. Q2. How can reaction conditions be optimized for Suzuki-Miyaura cross-coupling reactions involving this compound?
Methodological Answer: Optimization focuses on ligand selection, steric/electronic effects, and substrate compatibility:
- Ligands : Bulky ligands (e.g., SPhos) enhance catalytic efficiency for sterically hindered aryl partners .
- Base : Weak bases (e.g., NaHCO₃) minimize side reactions with acid-sensitive substrates, while stronger bases (e.g., K₃PO₄) accelerate coupling .
- Solvent : Polar aprotic solvents (DMF, THF) improve solubility of aromatic substrates, but 1,4-dioxane/water mixtures are preferred for biphasic systems .
Data Table : Comparison of Reported Conditions
| Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-dioxane/H₂O | 90 | 84 | |
| Pd(dppf)Cl₂ | CsF | THF/H₂O | 80 | 62 |
Structural Characterization
Q. Q3. What spectroscopic and crystallographic methods are most effective for characterizing this boronate ester?
Methodological Answer:
- NMR : ¹¹B NMR shows a peak at ~30 ppm (characteristic of sp²-hybridized boron). ¹H/¹³C NMR confirms aromatic protons and pinacol methyl groups .
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) resolves boron coordination geometry and confirms the dioxaborolane ring structure .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 260.12) .
Advanced Reactivity Analysis
Q. Q4. How do steric and electronic factors influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The benzo[c]isoxazole core creates steric hindrance, slowing coupling with bulky aryl halides. Meta-substituted partners show higher yields than ortho-substituted ones .
- Electronic Effects : Electron-withdrawing groups (e.g., -CN, -NO₂) on coupling partners enhance electrophilicity, improving reaction rates. Conversely, electron-donating groups (e.g., -OMe) require higher temperatures .
Case Study : Coupling with 4-cyanophenylboronic acid achieves >90% yield, while 4-methoxyphenylboronic acid requires 100°C for comparable results .
Application in Materials Science
Q. Q5. What are the challenges in synthesizing derivatives of this compound for electronic materials?
Methodological Answer:
- Functionalization : Introducing substituents (e.g., -CF₃, -NH₂) requires protecting-group strategies. For example, Boc-protected indole derivatives are synthesized via sequential coupling and deprotection .
- Stability : Boronate esters are prone to protodeboronation under acidic conditions. Stabilizing additives (e.g., neocuproine) mitigate this in Pd-catalyzed reactions .
- Electronic Tuning : Derivatives with extended π-systems (e.g., naphtho[1,8-de]diazaborinines) exhibit charge-transfer properties but require precise stoichiometry to avoid dimerization .
Data Contradiction Resolution
Q. Q6. How should researchers address discrepancies in reported synthetic yields for this compound?
Methodological Answer:
- Source Analysis : Cross-check solvent purity (anhydrous vs. technical grade) and catalyst lot variability (commercial Pd sources may contain stabilizing ligands affecting activity) .
- Reproducibility : Use inert atmosphere (glovebox) for moisture-sensitive steps and calibrate heating sources (oil bath vs. microwave) .
Example : A reported 84% yield vs. 62% yield may arise from differences in Pd loading (0.5 mol% vs. 2 mol%).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
